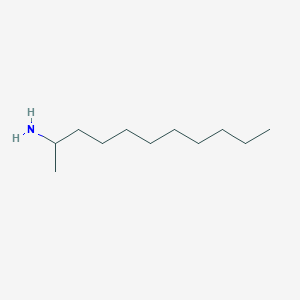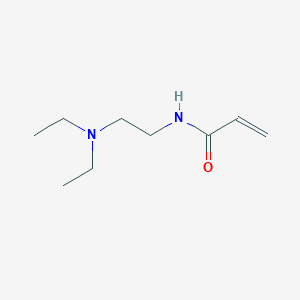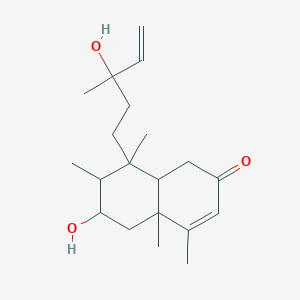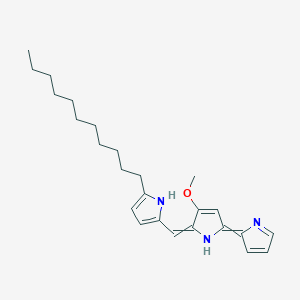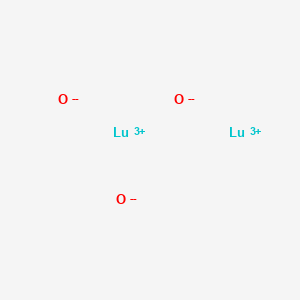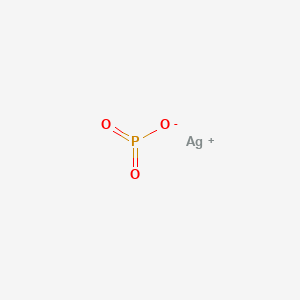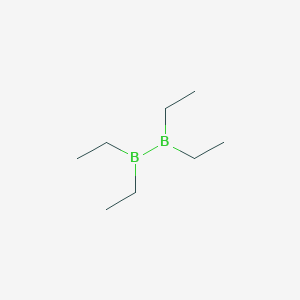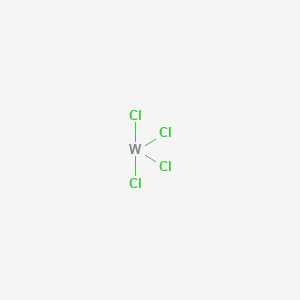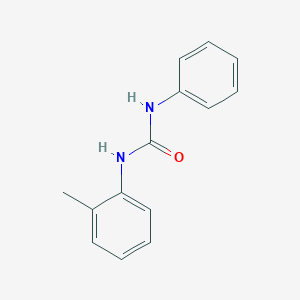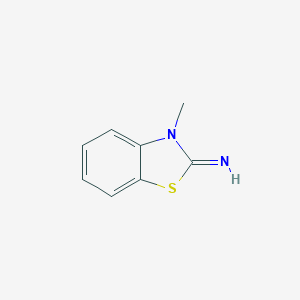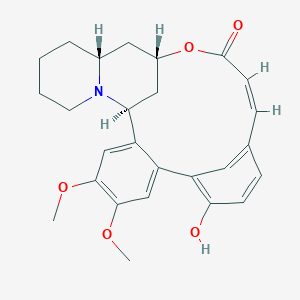
Vertine
Vue d'ensemble
Description
Vertine (chemical formula: C26H29NO5) is a biphenylquinolizidine lactone alkaloid . It is found in the plants Sinicuichi (Heimia salicifolia) and H. myrtifolia. Unlike some other alkaloids, this compound does not exhibit psychoactive properties in humans up to a dose of 310 mg. it has demonstrated anti-inflammatory activity similar to aspirin.
Applications De Recherche Scientifique
Vertine finds applications in various scientific fields:
Chemistry: Researchers study its reactivity and use it as a model compound for exploring reaction mechanisms.
Biology: this compound’s effects on cellular processes and biological systems are of interest.
Medicine: Investigations focus on its anti-inflammatory properties and potential therapeutic applications.
Industry: this compound’s unique structure may inspire the development of novel materials or pharmaceuticals.
Méthodes De Préparation
Vertine can be synthesized through various routes. One notable method involves aryl-aryl coupling and ring-closing metathesis to provide a Z-alkene α to the lactone carbonyl function. The same procedure has been used for the synthesis of another related alkaloid, (+)-lythrine, after base-induced epimerization of the main quinolizidin-2-one diastereomer .
Analyse Des Réactions Chimiques
Vertine undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the specific transformation. Major products formed from these reactions include derivatives of the core quinolizidine structure.
Mécanisme D'action
The precise mechanism by which vertine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Vertine stands out due to its biphenylquinolizidine structure. While it shares similarities with other alkaloids, its distinct features make it an intriguing subject for further exploration.
Propriétés
IUPAC Name |
(1S,13Z,17S,19R)-9-hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-30-24-14-19-20(15-25(24)31-2)22-13-18(12-17-5-3-4-10-27(17)22)32-26(29)9-7-16-6-8-23(28)21(19)11-16/h6-9,11,14-15,17-18,22,28H,3-5,10,12-13H2,1-2H3/b9-7-/t17-,18+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZWUYYJZVBKDZ-VMSBZHFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@@H]4N3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099973 | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10308-13-1 | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10308-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cryogenine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010308131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,6S,9Z,20S)-2,3,4,4a,5,6-Hexahydro-14-hydroxy-17,18-dimethoxy-20H-6,20-methano-11,15-metheno-1H,8H-benzo[g]pyrido[2,1-d][1,5]oxaazacyclohexadecin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201099973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR77C8W8TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does cryogenine possess immunosuppressive activity?
A1: Studies indicate that cryogenine, at effective anti-inflammatory doses, lacks significant immunosuppressive capabilities []. Unlike immunosuppressants like cyclophosphamide, it doesn't effectively prevent the development of immune-mediated inflammation [].
Q2: How does cryogenine interact with bradykinin?
A2: Kinetic experiments on rat uteri suggest that cryogenine acts as a competitive inhibitor of synthetic bradykinin [], potentially contributing to its anti-inflammatory effects.
Q3: What is the molecular formula and weight of cryogenine?
A3: Unfortunately, the provided research abstracts don't explicitly state the molecular formula and weight of cryogenine. Further investigation into chemical databases or primary literature would be needed for this information.
Q4: Is there spectroscopic data available for cryogenine?
A4: The provided abstracts don't include specific spectroscopic data. To obtain such information, refer to analytical chemistry research focusing on cryogenine characterization.
Q5: How do structural modifications of cryogenine affect its anti-inflammatory activity?
A5: Research indicates that benzoquinolizine derivatives, structurally related to cryogenine, demonstrate varying degrees of anti-inflammatory activity []. Specifically, derivatives with reserpine-like activity showed efficacy against both exudative and proliferative inflammation models []. Further structure-activity relationship studies are needed to understand the specific structural features contributing to these effects.
Q6: What is known about the stability of cryogenine under various conditions?
A6: The provided research abstracts don't provide details on the stability of cryogenine under different conditions. Stability studies are crucial for understanding storage requirements and potential degradation pathways.
Q7: Does cryogenine affect blood glucose levels?
A7: Interestingly, while exhibiting anti-inflammatory activity, cryogenine was observed to elevate blood glucose levels in rats, both in the presence and absence of induced inflammation [].
Q8: What in vivo models have been used to study cryogenine's anti-inflammatory activity?
A8: Researchers have employed several in vivo models, primarily in rats, to assess cryogenine's effects. These include:
- Carrageenin-induced pedal edema (acute inflammation) [, , , ]
- Mycobacterium butyricum adjuvant-induced polyarthritis (chronic inflammation) [, ]
- Cotton pellet granuloma (proliferative inflammation) []
Q9: Has cryogenine's anti-inflammatory efficacy been investigated in clinical trials?
A9: While early medical literature mentions cryogenine's use as an antipyretic and analgesic [], the provided research abstracts lack information on recent clinical trials evaluating its efficacy and safety. Further research is necessary to determine its potential for human use.
Q10: Are there any known toxicities or adverse effects associated with cryogenine?
A10: Historical medical literature and case reports highlight the potential for cryogenine to cause hemolytic anemia, particularly at higher doses [, , , ]. Other reported adverse effects include agranulocytosis and severe anemia, particularly in children when administered in combination with pyramidon [, ]. These findings underscore the importance of careful dosage considerations and monitoring for potential hematological toxicity.
Q11: Does cryogenine interact with other drugs?
A11: While specific drug-drug interactions haven't been extensively studied in the provided abstracts, it's crucial to be aware of potential interactions, especially considering cryogenine's historical use alongside pyramidon and sulfonamides [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




